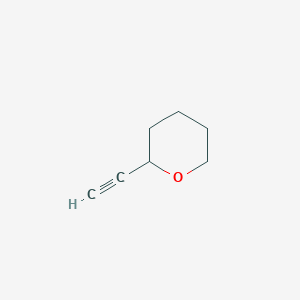

2-ethynyloxane

Description

The exact mass of the compound 2-Ethynyltetrahydro-2h-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTKNSXLODIMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478897 | |

| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76928-53-5 | |

| Record name | 2H-Pyran, 2-ethynyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Alkynyl Heterocycles

An In-Depth Technical Guide to the Synthesis and Purification of 2-Ethynyloxane

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds. When functionalized with an ethynyl group, these structures become exceptionally versatile building blocks. The terminal alkyne moiety is a gateway to a vast array of chemical transformations—most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various addition reactions.[1] this compound (also known as 2-ethynyltetrahydropyran), with its oxygen-containing saturated ring, introduces favorable properties such as increased solubility and potential hydrogen bond accepting capabilities. It is a valuable reagent for creating more complex molecules, including spirocyclic systems like 1,6-dioxaspiro[4.5]dec-3-enes.[2] This guide provides a detailed examination of robust synthetic routes and purification strategies for this compound, grounded in established chemical principles and designed for practical application in a research setting.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound (Target Molecule 1 ) can be approached from two primary perspectives, each leveraging fundamental and reliable organic reactions.

Caption: Fig 1. Retrosynthetic strategies for this compound.

-

Route A: Nucleophilic Addition. This is the most direct strategy, involving the formation of a carbon-carbon bond between an acetylide anion and an electrophilic oxane ring at the 2-position. This approach is favored for its convergence and efficiency.

-

Route B: Double Elimination. This classic method for alkyne synthesis involves creating a suitable dihalide precursor which, upon treatment with a strong base, undergoes two successive elimination reactions to form the triple bond.[3][4]

This guide will detail the experimental protocols for both approaches, allowing researchers to select the method that best fits their available starting materials and equipment.

Synthetic Route A: Acetylide Alkylation

This method hinges on the nucleophilic substitution of a halide at the anomeric carbon of the oxane ring by an acetylide anion. The acidity of the terminal alkyne C-H bond (pKa ≈ 25) allows for its deprotonation by a sufficiently strong base, such as an organolithium reagent or a Grignard reagent, to form a potent carbon nucleophile.[5]

Mechanism: SN2 Attack on 2-Halooxane

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The acetylide anion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step.[6]

Caption: Fig 2. S-N-2 mechanism for acetylide alkylation.

Experimental Protocol: Route A

Materials:

-

2-Chlorotetrahydropyran (2-Chlorooxane)

-

Ethynyltrimethylsilane (TMS-acetylene)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M in THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Step 1: In Situ Generation of Lithium (Trimethylsilyl)acetylide

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF (100 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add TMS-acetylene (1.1 equivalents) to the cold THF.

-

Add n-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The use of pyrophoric n-BuLi requires extreme caution and an inert atmosphere.[7]

-

Stir the resulting pale yellow solution at -78 °C for 30 minutes.

Step 2: Nucleophilic Substitution

-

Dissolve 2-chlorotetrahydropyran (1.0 equivalent) in a small amount of anhydrous THF.

-

Add the 2-chlorotetrahydropyran solution dropwise to the lithium acetylide solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

Step 3: Deprotection of the Silyl Group

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add TBAF solution (1.2 equivalents) dropwise. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for 1 hour.

Step 4: Aqueous Workup and Extraction

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthetic Route B: Double Dehydrohalogenation

This route constructs the alkyne from an alkene precursor, 2-vinyltetrahydropyran. The alkene is first halogenated to a vicinal dibromide, which is then subjected to a double elimination reaction using a strong base to yield the desired alkyne.

Mechanism: E2 Elimination

The conversion of the vicinal dibromide to the alkyne occurs through two sequential E2 (elimination, bimolecular) reactions.[8] A strong base, such as sodium amide (NaNH₂), abstracts a proton, while simultaneously, the anti-periplanar bromide is eliminated, forming a vinyl bromide intermediate. A second E2 reaction on this intermediate yields the alkyne.[3]

Experimental Protocol: Route B

Materials:

-

2-Vinyltetrahydropyran (precursor, synthesized via Wittig reaction)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Bromination of 2-Vinyltetrahydropyran

-

Dissolve 2-vinyltetrahydropyran (1.0 equivalent) in DCM in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.0 equivalent) in DCM dropwise until a faint orange color persists.

-

Stir at 0 °C for 30 minutes, then warm to room temperature.

-

Wash the reaction mixture with aqueous sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude 2-(1,2-dibromoethyl)tetrahydropyran. This intermediate is often used directly in the next step without further purification.

Step 2: Double Elimination

-

In a flask equipped for low-temperature reactions (e.g., with a dry ice condenser), add liquid ammonia (as solvent) at -78 °C.

-

Carefully add sodium amide (2.2 equivalents) in small portions.

-

Add a solution of the crude dibromide in a minimal amount of anhydrous ether to the NaNH₂/NH₃ mixture.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to the boiling point of ammonia (-33 °C) and reflux for 3 hours.

-

Carefully quench the reaction at -78 °C by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add water and diethyl ether. Extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude this compound.

Comparison of Synthetic Routes

| Parameter | Route A: Acetylide Alkylation | Route B: Double Elimination |

| Number of Steps | 1 (plus deprotection) | 2 (from alkene precursor) |

| Key Reagents | n-BuLi, TMS-acetylene, TBAF | Br₂, NaNH₂, Liquid NH₃ |

| Yield Potential | Generally high | Moderate to good |

| Advantages | Convergent, direct, high atom economy. | Uses classic, well-understood reactions. |

| Challenges | Requires pyrophoric n-BuLi; strict anhydrous conditions. | Requires handling of liquid ammonia and highly reactive NaNH₂. |

Purification of this compound

Regardless of the synthetic route, the crude product will contain unreacted starting materials, byproducts, and residual solvents. High-purity this compound is essential for subsequent applications. Fractional distillation is the preferred method for purification.

Purification Workflow

Caption: Fig 3. Workflow for the purification of this compound.

Protocol: Vacuum Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[9][10] Performing the distillation under reduced pressure lowers the boiling points, preventing potential thermal decomposition of the product.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

-

Procedure:

-

Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using an oil bath.

-

Discard the initial low-boiling fraction, which typically consists of residual solvents.

-

Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the measured pressure.

-

Monitor the purity of the collected fractions using Gas Chromatography (GC) or ¹H NMR spectroscopy.[11]

-

| Parameter | Recommended Value | Rationale |

| Pressure | 10-20 mmHg | Lowers boiling point to prevent decomposition. |

| Column Type | Vigreux (15-30 cm) | Provides sufficient theoretical plates for good separation.[12] |

| Collection | Fractionate into several small portions | Allows for isolation of the purest material. |

For thermally sensitive or high-purity requirements, flash column chromatography on silica gel can be employed as an alternative or subsequent purification step, typically using a non-polar eluent system like hexanes/ethyl acetate.[13][14]

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of protons.

-

Expected Signals:

-

A singlet or narrow triplet around δ 2.0-2.5 ppm corresponding to the acetylenic proton (-C≡C-H) .

-

A multiplet around δ 4.2-4.4 ppm for the proton at the C2 position (-O-CH-C≡CH) .

-

A series of multiplets between δ 1.5-3.8 ppm for the remaining 6 protons on the oxane ring.

-

-

-

¹³C NMR Spectroscopy: This technique provides information on the carbon framework of the molecule.[15]

-

Expected Signals:

-

Two signals in the alkyne region: δ 80-85 ppm for the quaternary acetylenic carbon and δ 70-75 ppm for the terminal acetylenic carbon .

-

A signal around δ 75-80 ppm for the C2 carbon of the oxane ring.

-

Signals in the upfield region (δ 20-70 ppm ) for the other four carbons of the oxane ring.

-

-

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[16]

-

Inert Atmosphere: Reactions involving organolithium or Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[7][17]

-

Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled using proper syringe techniques.

-

Reactive Reagents: Sodium amide reacts violently with water. Liquid ammonia can cause severe cryogenic burns and must be handled in a well-ventilated fume hood.[3]

-

Solvent Safety: Diethyl ether and THF are extremely flammable. All heating should be done using heating mantles or oil baths; no open flames are permitted.[18]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and regulatory guidelines. Quench reactive reagents carefully before disposal.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for use in a wide range of scientific applications.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. polychemistry.com [polychemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. polychemistry.com [polychemistry.com]

An In-depth Technical Guide to 2-Ethynyloxane: Structure, Properties, and Synthetic Utility for Drug Discovery

This guide provides a comprehensive overview of 2-ethynyloxane, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and key reactions, offering insights for researchers and scientists in the field.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in numerous biologically active natural products and synthetic drug molecules.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding through the ether oxygen. The incorporation of an ethynyl group at the 2-position of the oxane ring introduces a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide will focus on the unique characteristics and synthetic applications of this compound.

Chemical Structure and Identification

This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic organic compound. Its structure consists of a saturated six-membered ring containing one oxygen atom (an oxane or tetrahydropyran ring) substituted with an ethynyl group at the carbon atom adjacent to the oxygen.

Figure 1: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 76928-53-5[3]

-

Molecular Formula: C₇H₁₀O[3]

-

Molecular Weight: 110.15 g/mol [3]

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be expected:

| Property | Value (Predicted/Reported for Analogs) | Source |

| Boiling Point | ~140-160 °C | General estimation for similar ethers |

| Density | ~0.95 g/cm³ | General estimation for similar ethers |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate). Sparingly soluble in water. | General chemical principles |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, with diastereotopic splitting patterns due to the chiral center at C2. The acetylenic proton will appear as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbons of the ethynyl group are expected in the range of δ 70-90 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a medium to weak absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.[4][5][6] Strong C-O stretching bands for the ether linkage are expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The electron impact mass spectrum would likely show the molecular ion peak (M⁺) at m/z 110. Fragmentation patterns would involve cleavage of the ethynyl group and fragmentation of the tetrahydropyran ring.[7][8]

Synthesis of this compound

General Synthetic Protocol:

Figure 2: General synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of the Acetylide Reagent: An ethynyl Grignard reagent (ethynylmagnesium bromide) is typically prepared by reacting a solution of a short-chain alkyl Grignard reagent (e.g., ethylmagnesium bromide) with a stream of acetylene gas in an anhydrous solvent like tetrahydrofuran (THF). Alternatively, lithium acetylide can be generated from acetylene and an organolithium reagent.

-

Nucleophilic Substitution: To the freshly prepared acetylide solution at low temperature (e.g., 0 °C to -78 °C), a solution of 2-chlorotetrahydropyran in anhydrous THF is added dropwise. 2-Chlorotetrahydropyran can be synthesized from the corresponding lactol.

-

Reaction Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), it is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The terminal alkyne functionality of this compound makes it a versatile building block for a variety of coupling and cycloaddition reactions that are highly valuable in the synthesis of complex molecules for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling: this compound is an excellent substrate for the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13] This reaction is widely used to construct complex molecular scaffolds containing both aromatic and heterocyclic moieties.

Figure 3: Workflow for the Sonogashira coupling of this compound.

Causality behind Experimental Choices: The use of a palladium catalyst is crucial for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base is required to deprotonate the terminal alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group of this compound can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a variety of drug molecules due to their metabolic stability and ability to form hydrogen bonds.

Experimental Protocol for CuAAC:

-

Reactant Mixture: In a suitable solvent system (e.g., a mixture of t-BuOH and water), this compound and an organic azide are mixed.

-

Catalyst Addition: A catalytic amount of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.

-

Reaction and Workup: The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Other Cycloaddition Reactions

The alkyne moiety of this compound can also undergo other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazolidines, which are valuable intermediates in organic synthesis.[16][17][18][19][20]

Potential Applications in Drug Development

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a stable heterocyclic core and a reactive terminal alkyne functionality provides a powerful tool for the construction of complex and diverse molecular architectures. The reactions outlined in this guide, including Sonogashira couplings and azide-alkyne cycloadditions, highlight the synthetic potential of this compound in the development of new therapeutic agents.

References

- 1. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. usbio.net [usbio.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. researchgate.net [researchgate.net]

- 19. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Synthesis of 2-Ethynyl-tetrahydrofuran: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of 2-ethynyl-tetrahydrofuran, a valuable building block in medicinal chemistry and drug development. The inherent strain and reactivity of the ethynyl group coupled with the versatile tetrahydrofuran scaffold make this molecule a key intermediate for accessing complex molecular architectures. This document is structured to provide not only a step-by-step synthesis protocol but also the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Importance of 2-Ethynyl-tetrahydrofuran

The 2-ethynyl-tetrahydrofuran moiety is a privileged scaffold in numerous biologically active compounds. Its utility stems from the alkyne's ability to participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Suzuki, and Negishi couplings), cycloadditions (e.g., "click chemistry"), and nucleophilic additions. The tetrahydrofuran ring, a common motif in natural products, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, efficient and reliable access to 2-ethynyl-tetrahydrofuran is of paramount importance for the synthesis of novel therapeutics.

Synthetic Strategy: The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

Several methods exist for the conversion of aldehydes to terminal alkynes, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[1][2] For the synthesis of 2-ethynyl-tetrahydrofuran from its corresponding aldehyde, 2-formyl-tetrahydrofuran, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the recommended protocol.[3][4] This choice is predicated on the mild reaction conditions employed, which are crucial for substrates that may be sensitive to the strongly basic conditions of the original Seyferth-Gilbert or Corey-Fuchs reactions.[3][5] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent, in the presence of a mild base like potassium carbonate in methanol.[6][7] This in situ generation of the active nucleophile, dimethyl (diazomethyl)phosphonate, allows for a one-pot conversion of the aldehyde to the terminal alkyne with high yields and minimal side reactions.[8][9]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. First, the Ohira-Bestmann reagent is deacylated by a base (e.g., methoxide generated from potassium carbonate and methanol) to form the carbanion of dimethyl (diazomethyl)phosphonate.[10][11] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-formyl-tetrahydrofuran. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form an oxaphosphetane.[10] This intermediate then collapses, eliminating dimethyl phosphate and generating a vinyl diazo species. Finally, the vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the desired terminal alkyne, 2-ethynyl-tetrahydrofuran.[4][8]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 2-Formyl-tetrahydrofuran | C₅H₈O₂ | 100.12 | 1.00 g | 9.99 | Sigma-Aldrich |

| Ohira-Bestmann Reagent | C₅H₉N₂O₄P | 192.11 | 2.88 g | 15.0 | TCI Chemicals |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Fisher Scientific |

| Methanol (MeOH), anhydrous | CH₃OH | 32.04 | 50 mL | - | Acros Organics |

| Diethyl Ether (Et₂O), anhydrous | (C₂H₅)₂O | 74.12 | As needed | - | J.T. Baker |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - | VWR |

| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | As needed | - | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous methanol (50 mL) to the flask.

-

Reagent Addition: While stirring at room temperature, add the Ohira-Bestmann reagent (2.88 g, 15.0 mmol) to the suspension.

-

Substrate Addition: After stirring for 10 minutes, add 2-formyl-tetrahydrofuran (1.00 g, 9.99 mmol) dropwise to the reaction mixture over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of 0% to 10% diethyl ether in hexanes to afford 2-ethynyl-tetrahydrofuran as a colorless oil.

Expected Yield and Characterization

-

Expected Yield: 80-90%

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 6.8 Hz, 1H), 3.95-3.80 (m, 2H), 2.45 (d, J = 2.4 Hz, 1H), 2.10-1.90 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 83.5, 74.2, 68.9, 68.1, 32.5, 25.8.

-

IR (neat): 3300 (≡C-H), 2950, 2870, 2110 (C≡C), 1080 (C-O) cm⁻¹.

Safety and Handling

-

The Ohira-Bestmann reagent is a diazo compound and should be handled with care in a well-ventilated fume hood.

-

Anhydrous solvents are essential for the success of the reaction.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-ethynyl-tetrahydrofuran.

Conclusion

This guide provides a comprehensive and reliable protocol for the synthesis of 2-ethynyl-tetrahydrofuran using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. The mild reaction conditions, high yields, and operational simplicity make this method highly suitable for researchers and scientists in the field of drug development. By understanding the underlying principles and following the detailed procedure, chemists can confidently produce this valuable building block for their synthetic endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. connectsci.au [connectsci.au]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 10. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethynyloxane

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-ethynyloxane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectra, ensuring a comprehensive understanding of the molecule's chemical fingerprint.

Introduction to this compound

This compound, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Accurate and unambiguous structural characterization is paramount for its application in research and development, and NMR and mass spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the oxane ring and the terminal alkyne. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition:

-

Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (CH) | ~4.2 - 4.5 | Doublet of Doublets (dd) | 1H |

| H-6 (OCH₂) | ~3.5 - 4.0 (axial & equatorial) | Multiplets (m) | 2H |

| Alkyne-H | ~2.4 - 2.6 | Doublet (d) | 1H |

| H-3, H-4, H-5 (CH₂) | ~1.5 - 2.0 | Multiplets (m) | 6H |

-

H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group, leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the two protons on C-3.

-

H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will appear as complex multiplets due to geminal and vicinal coupling.

-

Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[1] It will appear as a doublet due to coupling with the H-2 proton.

-

H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.[2]

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectral width should be set to cover the full range of carbon chemical shifts (typically 0-220 ppm).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹³C NMR Spectral Data for this compound

The following table presents the reported ¹³C NMR chemical shifts for this compound.[3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (CH) | 68.1 |

| C-6 (OCH₂) | 67.8 |

| C-3 (CH₂) | 31.8 |

| C-5 (CH₂) | 25.5 |

| C-4 (CH₂) | 22.9 |

| C≡CH (alkyne) | 83.7 |

| C≡C H (alkyne) | 73.6 |

-

C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear at higher chemical shifts.

-

Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in the 70-85 ppm range.[4]

-

Ring Carbons (C-3, C-4, C-5): The remaining sp³-hybridized carbons of the oxane ring resonate at lower chemical shifts, consistent with aliphatic carbons.[5]

Mass Spectrometry (MS) of this compound

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₇H₁₀O) is 110.15 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom.

Diagram of a Typical Mass Spectrometry Workflow

Caption: Workflow for obtaining an EI mass spectrum.

Major Predicted Fragment Ions:

| m/z | Proposed Fragment Structure/Loss |

| 110 | [M]⁺• (Molecular Ion) |

| 81 | [M - CHO]⁺ (Loss of a formyl radical) |

| 69 | [M - C₂H₅O]⁺• (Ring opening and fragmentation) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-opening followed by the loss of small, stable neutral molecules or radicals. The presence of the alkyne may also influence the fragmentation pathways.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The data presented in this guide, based on a combination of experimental and predicted values, serves as a valuable reference for scientists working with this versatile synthetic building block. The detailed protocols and interpretations are intended to facilitate accurate and efficient characterization, ensuring the quality and reliability of research and development efforts.

References

Technical Guide to the Stability and Storage of 2-Ethynyloxane

Section 1: Introduction and Chemical Profile

2-Ethynyloxane (CAS 76928-53-5) is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with a terminal alkyne (ethynyl) group. This unique bifunctional architecture makes it a valuable reagent in synthetic organic chemistry, notably in the synthesis of complex molecules like 1,6-dioxaspiro[4.5]dec-3-enes.[1] However, the inherent reactivity of both the cyclic ether and the terminal alkyne moieties necessitates a rigorous understanding of its stability and the implementation of precise storage and handling protocols to ensure its integrity and safe use.

This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling procedures, and offers protocols for ensuring material quality over time.

1.1 Chemical Structure

Caption: Figure 1: Chemical Structure of this compound

1.2 Core Chemical Properties

| Property | Value | Source |

| CAS Number | 76928-53-5 | [1] |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| Appearance | Liquid (Assumed) | Inferred |

| Primary Use | Reagent for synthesis | [1] |

Section 2: Core Stability and Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary functional groups: the cyclic ether and the terminal alkyne. Understanding these provides the causal basis for the recommended storage conditions.

2.1 The Cyclic Ether Moiety: Peroxide Formation

Like many ethers, this compound is susceptible to autoxidation in the presence of oxygen, a process often accelerated by light. This radical-chain reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides.

-

Mechanism: The reaction proceeds via a free-radical mechanism. An initiator (like a radical from a trace impurity or UV light) abstracts a proton from a carbon alpha to the ether oxygen. The resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.

-

Consequences: The accumulation of hydroperoxides is a significant safety hazard. Peroxides can be explosive upon concentration (e.g., during distillation) or when subjected to heat or mechanical shock. Furthermore, their presence indicates degradation of the starting material, which can compromise experimental outcomes. It is a standard safety guideline that peroxide-forming chemicals must be dated upon receipt and tested regularly.[2]

2.2 The Terminal Alkyne Moiety: Polymerization and Reactivity

The ethynyl group is electron-rich and highly reactive. Its instability contributes to two primary degradation concerns:

-

Polymerization: Terminal alkynes can undergo polymerization, especially when exposed to heat, light, or trace metal impurities. This process can lead to the formation of insoluble oligomers or polymers, reducing the purity and efficacy of the reagent.

-

Oxidative Degradation: The alkyne bond can be susceptible to oxidation, leading to a variety of potential byproducts and a decrease in the active compound's concentration.

Caption: Figure 2: Potential Degradation Pathways for this compound

Section 3: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to preserve the integrity of this compound.

3.1 Quantitative Storage Condition Summary

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal degradation and slows the kinetics of both peroxide formation and alkyne polymerization.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent the initiation of ether autoxidation. |

| Light | Amber Vial / Store in Darkness | Prevents photochemical initiation of radical pathways for both peroxide formation and polymerization. |

| Container | Tightly Sealed Container | Prevents ingress of atmospheric oxygen and moisture. |

3.2 Protocol: Long-Term Storage

-

Verification: Upon receipt, confirm the container seal is intact.

-

Inerting (Recommended): If the material is to be stored for an extended period (>6 months) or will be opened multiple times, it is best practice to transfer it to a smaller vial under an inert atmosphere. Use a Schlenk line or glovebox to flush the vial with dry argon or nitrogen before sealing.

-

Labeling: Clearly label the container with the date of receipt and the date it was first opened.[2] This is critical for tracking potential peroxide formation.

-

Sealing: Use a cap with a chemically resistant liner (e.g., PTFE) to ensure a tight seal. For added security, wrap the cap with paraffin film.

-

Storage: Place the sealed container in a -20°C freezer that is designated for chemical storage and is not spark-producing.[1]

3.3 Protocol: Handling for Experimental Use

-

Equilibration: Remove the container from the -20°C freezer and allow it to warm completely to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.

-

Preparation: For maximum product recovery, centrifuge the original vial briefly before removing the cap to ensure all liquid is collected at the bottom.[1]

-

Environment: Conduct all manipulations in a well-ventilated chemical fume hood.

-

Dispensing: Quickly dispense the required amount into the reaction vessel. If working with sensitive reactions, dispense under a stream of inert gas.

-

Resealing: Immediately flush the headspace of the storage vial with inert gas, reseal it tightly, wrap with paraffin film, and return it to -20°C storage.

Section 4: Safety and Incompatibility

4.1 General Safety Precautions

-

Flammability: this compound should be treated as a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.

-

Handling: Use non-sparking tools and ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.

-

Exposure: Avoid inhaling vapors or allowing the liquid to contact skin or eyes. Standard personal protective equipment (safety glasses, lab coat, gloves) is required.

4.2 Chemical Incompatibility

To prevent hazardous reactions and degradation, this compound must be stored separately from the following chemical classes:

| Incompatible Class | Rationale for Separation |

| Strong Oxidizing Agents | Can react exothermically and potentially explosively with both the ether and alkyne functional groups.[2] |

| Strong Acids | Can catalyze the ring-opening of the cyclic ether or reactions at the alkyne. |

| Strong Bases | Can deprotonate the terminal alkyne, potentially leading to unintended reactions or instability. |

Section 5: Protocol for Peroxide Detection and Management

Given the risk of peroxide formation in cyclic ethers, periodic testing is a mandatory aspect of responsible laboratory management.[2] Containers of this compound that have been opened should be tested for peroxides before use, especially if stored for more than one year.

5.1 Peroxide Test Procedure (Qualitative)

-

Obtain Test Strips: Use commercially available potassium iodide (KI) starch paper or peroxide test strips.

-

Sample: In a fume hood, use a clean glass rod or pipette to transfer a single drop of this compound to the test strip. Do not dip the strip into the main container.

-

Observe: A positive result for peroxides is indicated by the formation of a blue-black color on the strip as the peroxides oxidize the iodide to iodine, which then forms a complex with starch.

-

Interpret: The intensity of the color provides a semi-quantitative measure of the peroxide concentration. Compare the color to the chart provided with the test strips.

Caption: Figure 3: Peroxide Management Workflow for this compound

References

Quantum Mechanical Insights into the Reactivity of 2-Ethynyloxane: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the drive for accelerated discovery and development of novel therapeutics is paramount. The "fail fast, fail cheap" paradigm necessitates a deeper, more predictive understanding of molecular interactions and reactivity at the earliest stages of the drug design pipeline. It is in this context that computational chemistry, particularly quantum mechanics (QM), has transitioned from a niche academic pursuit to an indispensable tool. This guide provides a comprehensive, in-depth exploration of the application of quantum mechanical calculations to elucidate the reactivity of 2-ethynyloxane, a heterocyclic scaffold of interest in medicinal chemistry. As a Senior Application Scientist, the aim is not merely to present a protocol, but to instill a foundational understanding of the why behind each computational step, fostering a more intuitive and effective application of these powerful predictive methods.

The Strategic Importance of this compound and the Imperative for Predictive Reactivity Modeling

The this compound moiety, characterized by a tetrahydropyran (oxane) ring appended with an ethynyl group, represents a versatile building block in synthetic organic chemistry. The oxane ring is a common feature in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The ethynyl group, on the other hand, is a highly reactive functional handle, amenable to a wide array of chemical transformations, most notably cycloaddition reactions. This dual functionality makes this compound an attractive starting point for the construction of diverse molecular libraries for high-throughput screening.

However, the very reactivity that makes the ethynyl group a valuable synthetic tool also presents challenges. Uncontrolled or unpredicted side reactions can lead to complex product mixtures, low yields, and difficulties in purification, thereby hindering the drug development process. A priori knowledge of the most likely reaction pathways, the activation barriers for these transformations, and the geometries of the transition states is therefore of immense strategic value. Quantum mechanical calculations offer a robust framework for obtaining this critical information before a single experiment is conducted in the laboratory.[1][2]

Theoretical Underpinnings: A Chemist's Guide to Quantum Mechanical Calculations

At its core, quantum mechanics provides a mathematical description of the behavior of electrons in molecules. By solving the Schrödinger equation (or its approximations), we can determine the electronic structure of a molecule and, from that, a host of chemical properties, including its geometry, energy, and reactivity. For the organic chemist, two key theoretical frameworks are of particular importance: Density Functional Theory (DFT) and Transition State Theory.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For many-electron systems, an exact solution to the Schrödinger equation is computationally intractable. Density Functional Theory (DFT) provides an elegant and efficient alternative by recasting the problem in terms of the electron density, a more manageable quantity than the multi-electron wavefunction.[3][4] The central tenet of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.

In practice, DFT calculations involve the use of an exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is a critical decision in any DFT study. For organic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be particularly effective.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of organic systems, offering a good balance of accuracy and computational cost.[6][7][8]

Complementing the choice of functional is the selection of a basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. The Pople-style basis set, 6-31G* , is a popular choice for initial investigations into the reactivity of organic molecules.[9][10][11] It is a split-valence double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distributions in bonding and transition states.[2][12]

Transition State Theory: Unveiling the Energetics of Reaction Pathways

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the pathway connecting them proceeds through a maximum energy point known as the transition state (TS) . The transition state is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

According to Transition State Theory, the rate of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. By locating the transition state and calculating its energy, we can predict the feasibility of a reaction and compare the rates of competing pathways.

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, leading from reactants to products.

A Practical Workflow for Predicting the Reactivity of this compound: A Case Study of a [4+2] Cycloaddition

To illustrate the practical application of these theoretical concepts, we will outline a step-by-step computational workflow to investigate a hypothetical Diels-Alder ([4+2] cycloaddition) reaction between this compound and 1,3-butadiene. This reaction is a plausible transformation given the presence of the electron-rich alkyne in this compound.[13][14]

Caption: A comprehensive workflow for the quantum mechanical investigation of a chemical reaction.

Step-by-Step Computational Protocol

Software: This protocol is designed for implementation in a quantum chemistry software package such as Gaussian.[15][16]

1. Model Construction:

-

Using a molecular modeling interface (e.g., GaussView), construct the 3D structures of the reactants: this compound and 1,3-butadiene.

-

Ensure reasonable starting geometries and bond lengths.

2. Geometry Optimization of Reactants:

-

Perform a geometry optimization for each reactant individually.

-

Methodology:

-

Keyword: Opt

-

Level of Theory: B3LYP/6-31G*

-

-

Rationale: This step locates the lowest energy conformation of the reactants on the potential energy surface.

3. Frequency Calculation of Reactants:

-

Perform a frequency calculation for each optimized reactant structure.

-

Methodology:

-

Keyword: Freq

-

Level of Theory: B3LYP/6-31G*

-

-

Rationale: This calculation confirms that the optimized structures are true minima (all real frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections for subsequent thermochemical analysis.

4. Constructing an Initial Guess for the Transition State:

-

This is often the most challenging step. Several approaches can be taken:

-

Manual Construction: Based on chemical intuition, manually build a structure that resembles the expected transition state of the Diels-Alder reaction. The forming C-C bonds should be partially formed (e.g., ~2.0-2.2 Å).

-

Synchronous Transit-Guided Quasi-Newton (STQN) Method: In Gaussian, the Opt=QST2 or Opt=QST3 keywords can be used to automatically generate a transition state guess from the reactant and product structures.

-

-

Rationale: An accurate initial guess is crucial for the success of the transition state optimization algorithm.

5. Transition State Optimization:

-

Optimize the initial guess structure to a first-order saddle point.

-

Methodology:

-

Keyword: Opt=TS

-

Level of Theory: B3LYP/6-31G*

-

-

Rationale: This calculation locates the precise geometry of the transition state.

6. Frequency Calculation of the Transition State:

-

Perform a frequency calculation on the optimized transition state structure.

-

Methodology:

-

Keyword: Freq

-

Level of Theory: B3LYP/6-31G*

-

-

Rationale: This is a critical validation step. A true transition state will have exactly one imaginary frequency. Visualizing the atomic motions associated with this imaginary frequency should confirm that it corresponds to the desired reaction coordinate (i.e., the formation of the new C-C bonds).

7. Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the transition state.

-

Methodology:

-

Keyword: IRC

-

Level of Theory: B3LYP/6-31G*

-

-

Rationale: This calculation maps the reaction pathway from the transition state down to the reactants and the product, confirming that the located transition state indeed connects the desired species.[17]

8. Geometry Optimization and Frequency Calculation of the Product:

-

Perform geometry optimization and frequency calculations for the resulting cycloaddition product using the same level of theory as the reactants.

-

Rationale: This provides the energetic and thermodynamic properties of the final product.

9. Thermochemical Analysis:

-

From the output files of the frequency calculations for the reactants, transition state, and product, extract the electronic energies (including ZPVE) and the Gibbs free energies.

-

Calculate the activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡) as the difference between the transition state and the reactants.

-

Calculate the reaction energy (ΔErxn) and the Gibbs free energy of reaction (ΔGrxn) as the difference between the products and the reactants.

Interpreting the Results: From Raw Data to Chemical Insight

The output of these calculations provides a wealth of quantitative data that can be translated into actionable chemical insights.

Tabulated Energetic Data

| Species | Electronic Energy + ZPVE (Hartree) | Gibbs Free Energy (Hartree) |

| This compound + 1,3-Butadiene | Calculated Value | Calculated Value |

| Transition State (TS) | Calculated Value | Calculated Value |

| Cycloaddition Product | Calculated Value | Calculated Value |

| Parameter | Value (kcal/mol) | Interpretation |

| Activation Energy (ΔE‡) | (E_TS - E_Reactants) * 627.5 | The height of the electronic energy barrier. |

| Gibbs Free Energy of Activation (ΔG‡) | (G_TS - G_Reactants) * 627.5 | A more accurate predictor of reaction rate at a given temperature. |

| Reaction Energy (ΔErxn) | (E_Product - E_Reactants) * 627.5 | The overall electronic energy change of the reaction. |

| Gibbs Free Energy of Reaction (ΔGrxn) | (G_Product - G_Reactants) * 627.5 | Indicates the spontaneity of the reaction. |

A lower ΔG‡ indicates a faster reaction. By comparing the ΔG‡ values for different potential reaction pathways (e.g., cycloaddition vs. another reaction), one can predict the major product.

Visualizing Reaction Mechanisms

Caption: A simplified potential energy surface diagram for the cycloaddition reaction.

Conclusion: A Paradigm Shift in Chemical Reactivity Prediction

The application of quantum mechanical calculations, particularly DFT, represents a paradigm shift in our ability to understand and predict chemical reactivity. For molecules like this compound, where empirical data may be scarce, these computational methods provide a rational, data-driven approach to guide synthetic efforts in drug discovery. By embracing these tools, researchers can de-risk projects, optimize reaction conditions, and ultimately accelerate the journey from molecular concept to life-changing medicine. This guide has provided a foundational framework for this endeavor, emphasizing not just the "how" but the crucial "why" that underpins scientifically sound and impactful computational research.

References

- 1. On the Mechanism of Nitrosoarene-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 3. Frontiers | Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Differences between Gaussian and GAMESS Basis Sets (II) ―6-31G and 6-31G*― [jstage.jst.go.jp]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Ethynyloxane: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-ethynyloxane, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and proposed synthetic routes. A significant focus is placed on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation and drug development. This guide includes a detailed, step-by-step protocol for a typical CuAAC reaction, safety precautions, and a discussion of the expected spectroscopic characteristics of this compound.

Introduction: The Emerging Role of Substituted Oxanes in Medicinal Chemistry

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery, offering three-dimensional diversity that can lead to improved pharmacological properties. Among these, the oxane (tetrahydropyran) ring is a privileged structure found in numerous natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive motif for medicinal chemists.

The introduction of an ethynyl group at the 2-position of the oxane ring affords this compound, a versatile building block that combines the benefits of the oxane scaffold with the rich reactivity of a terminal alkyne. This functionality allows for its facile incorporation into larger molecules through powerful carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry"[1][2]. The resulting 1,2,3-triazole linkage is a stable, aromatic isostere of an amide bond, often imparting favorable pharmacokinetic properties to the parent molecule[3]. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Safety Considerations

2.1. Physicochemical Data

| Property | Value | Source |

| CAS Number | 76928-53-5 | [4] |

| Molecular Formula | C₇H₁₀O | [4] |

| Molecular Weight | 110.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| MDL Number | MFCD29046558 | [4] |

| PubChem CID | 12160932 | [4] |

2.2. Safety and Handling

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically in research quantities. The purity and price can vary between suppliers, and it is advisable to request a certificate of analysis before purchase.

| Supplier | Purity | Quantity | Price (USD) |

| American Elements | Research quantities, can be produced to customer specifications | Inquire | Inquire |

| United States Biological | Highly Purified | 250 mg | $665 |

| 1 g | Inquire |

Note: Prices are subject to change and were accurate as of the time of this writing. Please consult the suppliers' websites for the most current information.

Synthesis of this compound: A Proposed Route

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established organometallic cross-coupling reactions. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a suitable choice[1][2]. This proposed synthesis involves two key steps:

-

Sonogashira Coupling: Reaction of a 2-halooxane (e.g., 2-bromooxane or 2-iodooxane) with a protected alkyne, such as trimethylsilylacetylene.

-

Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

The use of a protected alkyne like trimethylsilylacetylene is advantageous as it prevents self-coupling and other side reactions of the terminal alkyne under the coupling conditions[6].

Figure 1: Proposed synthetic workflow for this compound.

4.1. Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Trimethylsilylethynyl)oxane

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromooxane (1.0 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous, degassed triethylamine (3.0 eq) via syringe.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(trimethylsilylethynyl)oxane.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve 2-(trimethylsilylethynyl)oxane (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield this compound.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of this compound is its use as a building block in CuAAC, or click chemistry. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide[1][3].

Figure 2: General scheme of a CuAAC reaction with this compound.

5.1. Detailed Experimental Protocol for CuAAC

This protocol provides a general procedure for the copper-catalyzed cycloaddition of this compound with an organic azide.

-

In a vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be stirred overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Spectroscopic Characterization (Predicted)

6.1. Predicted ¹H NMR Spectrum

-

δ 4.0-4.2 ppm (m, 1H): The proton at the C2 position of the oxane ring, adjacent to the oxygen and the ethynyl group.

-

δ 3.5-3.9 ppm (m, 2H): The protons at the C6 position of the oxane ring (OCH₂).

-

δ 2.2-2.4 ppm (s, 1H): The acetylenic proton (C≡C-H).

-

δ 1.4-1.8 ppm (m, 6H): The remaining methylene protons on the oxane ring (C3, C4, C5).

6.2. Predicted ¹³C NMR Spectrum

-

δ 80-85 ppm: The quaternary carbon of the alkyne (C≡C-R).

-

δ 70-75 ppm: The terminal carbon of the alkyne (C≡C-H).

-

δ 65-70 ppm: The C2 carbon of the oxane ring.

-

δ 60-65 ppm: The C6 carbon of the oxane ring.

-

δ 20-35 ppm: The remaining methylene carbons of the oxane ring (C3, C4, C5).

6.3. Predicted IR Spectrum

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (weak to medium): C≡C stretch of the terminal alkyne.

-

~2850-3000 cm⁻¹ (strong): C-H stretches of the saturated oxane ring.

-

~1100 cm⁻¹ (strong): C-O-C stretch of the ether linkage in the oxane ring.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its commercial availability, coupled with the straightforward, proposed synthetic route, makes it an accessible tool for researchers. The ability of its terminal alkyne to participate in highly efficient and selective "click" reactions provides a powerful method for the construction of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their synthetic and drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Protein Labeling with an Ethynyl-Bearing Amino Acid Analog

Introduction: Illuminating the Proteome in its Native Context

The ability to visualize and identify newly synthesized proteins within the complex and dynamic environment of a living cell is paramount to advancing our understanding of cellular physiology, disease pathology, and the mechanisms of drug action. Traditional methods for protein analysis often require cell lysis, which obliterates the spatiotemporal context of protein function. To overcome this limitation, bioorthogonal chemistry has emerged as a powerful toolset for labeling and profiling biomolecules in their native environment.[1] This guide provides a detailed protocol for the metabolic labeling of proteins in live mammalian cells using L-Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine bearing a terminal alkyne group.[2][3]